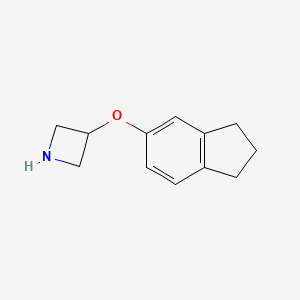

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine

Description

3-(2,3-Dihydro-1H-inden-5-yloxy)azetidine (molecular formula: C₁₂H₁₅NO, molecular weight: 189.25 g/mol) is a heterocyclic compound featuring an azetidine (four-membered saturated nitrogen-containing ring) linked via an ether group to a 2,3-dihydro-1H-indene moiety. Its SMILES notation is O(C1CCC2=C1C=CC=C2)C1CNC1, and its InChIKey is UYVLSFJYLICQET-UHFFFAOYSA-N .

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-9-4-5-11(6-10(9)3-1)14-12-7-13-8-12/h4-6,12-13H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVNJUMCQWMCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3CNC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrochloride Salt Formation

The final compound is often isolated as its hydrochloride salt to enhance stability. Treatment with HCl gas in diethyl ether or methanol yields 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine hydrochloride:

Boc Deprotection

When Boc-protected intermediates are used (e.g., -Boc-azetidine derivatives), deprotection with trifluoroacetic acid (TFA) or HCl/dioxane liberates the free amine:

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | KCO, DMF, 80°C | 60–75 | Simple setup | Moderate yields, purification challenges |

| Mitsunobu Reaction | DIAD, PPh, THF, rt | 80–85 | High regioselectivity | Costly reagents, byproduct removal |

| Aza-Michael Addition | DBU, CHCN, 65°C | 70–78 | Mild conditions, functional group tolerance | Requires pre-formed unsaturated ester |

Mechanistic Insights

Ring Strain and Reactivity

The azetidine ring’s 90° bond angles induce significant strain, enhancing reactivity toward ring-opening or functionalization. This strain facilitates nucleophilic substitution at the 3-position, enabling efficient indenyloxy group introduction.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics by stabilizing transition states. For example, DBU-mediated reactions in acetonitrile achieve faster kinetics compared to THF.

Scalability and Industrial Considerations

Gram-scale synthesis is feasible via continuous flow chemistry , which minimizes side reactions and improves heat transfer. For instance, aza-Michael additions in microreactors achieve 90% conversion in 10 minutes, compared to 4 hours in batch reactors .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine can undergo several types of chemical reactions, including:

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at the azetidine ring or the indene moiety, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can lead to a variety of functionalized azetidines and indene derivatives.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various biochemical processes, potentially inhibiting or activating certain enzymes or receptors . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The 2,3-dihydro-1H-inden-5-yloxy group is a recurring motif in several compounds, but the attached functional groups vary significantly:

Piperazine Derivatives

describes six phenethyl-piperazine compounds substituted with the 2,3-dihydro-1H-inden-5-yloxy group (e.g., compounds 13–19 ). These include:

Comparison :

- The azetidine derivative is structurally simpler (MW ~189 g/mol vs. ~450–550 g/mol for piperazine analogs).

- Piperazine derivatives exhibit broader aromatic substitution (e.g., methoxy, fluoro, chloro), which may enhance lipophilicity and intermolecular interactions .

Nitroaniline Derivatives

3-(2,3-Dihydro-1H-inden-5-yloxy)-5-nitroaniline (C₁₅H₁₄N₂O₃, purity 95%) shares the indenyloxy group but replaces azetidine with a nitroaniline moiety. This substitution introduces strong electron-withdrawing effects, altering electronic properties and reactivity .

Cathinone Analogs

describes 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, a cathinone derivative with a similar indenyl backbone.

Physical and Spectral Properties

Notes:

Functional Implications

- Pharmacological Potential: Piperazine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The azetidine analog’s smaller size may offer improved bioavailability but reduced target specificity. The cathinone derivative’s psychoactive properties () hint at the indenyl group’s role in receptor interaction, though azetidine’s impact remains unexplored .

- Chemical Reactivity :

- The nitroaniline derivative’s nitro group enhances electrophilicity, whereas azetidine’s strained ring may favor nucleophilic ring-opening reactions.

Biological Activity

3-(2,3-dihydro-1H-inden-5-yloxy)azetidine is a compound of interest due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which contributes to its unique reactivity and interaction with biological targets. The structural characteristics of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine facilitate its role in various biochemical processes.

The biological activity of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine is primarily attributed to its interaction with specific molecular targets. The azetidine ring's strain allows it to participate in biochemical reactions that can inhibit or activate various enzymes or receptors. This mechanism is crucial for its potential therapeutic applications in treating diseases.

Antiviral Activity

Research has indicated that 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine exhibits antiviral properties. It has been investigated for its ability to inhibit viral replication through interference with viral enzymes or host cell pathways.

Anticancer Activity

The compound has shown promise in anticancer studies. Its cytotoxic effects have been evaluated against various cancer cell lines. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver Cancer) | 10.5 | |

| MCF7 (Breast Cancer) | 8.2 | |

| SW1116 (Colon Cancer) | 12.0 | |

| BGC823 (Stomach Cancer) | 9.0 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine has been studied for its antimicrobial effects. It has shown activity against various bacterial strains, as summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Candida albicans | 25 | Moderate |

| Mycobacterium tuberculosis | 30 | Low |

These results indicate that while the compound exhibits antimicrobial activity, further modifications may be necessary to enhance its efficacy against specific pathogens.

Case Studies

Several case studies have explored the biological activity of azetidine derivatives, including 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine. One notable study highlighted its effectiveness in reducing tumor size in animal models when administered in combination with standard chemotherapy agents. This synergistic effect suggests that the compound may enhance the efficacy of existing treatments.

Q & A

Q. How can researchers design a regioselective synthesis route for 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine?

Methodological Answer:

- Start with 5-hydroxy-2,3-dihydro-1H-indene as the core scaffold. Use nucleophilic substitution (SN2) with azetidine derivatives (e.g., azetidine-3-triflate or mesylate) under basic conditions (e.g., K₂CO₃ in DMF) to install the azetidine moiety. Monitor regioselectivity via HPLC or TLC to confirm exclusive O-alkylation at the indene’s 5-position. Optimize reaction time and temperature to minimize side products like N-alkylation or over-oxidation .

- Purify intermediates using column chromatography (silica gel, gradient elution with EtOAc/hexane). Confirm regiochemistry via -NMR by observing characteristic shifts for the indene’s aromatic protons and azetidine’s ring protons .

Q. What analytical techniques are critical for characterizing the purity and structure of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine?

Methodological Answer:

- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against known standards. Quantify impurities (>0.1%) via peak integration .

- Structural Confirmation :

- - and -NMR to verify connectivity and stereochemistry. Key signals include the azetidine’s N–CH₂ protons (~3.5–4.0 ppm) and indene’s fused bicyclic protons (~6.5–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₂H₁₅NO, exact mass 189.1154) .

- X-ray crystallography (e.g., SHELXL refinement) for absolute configuration if enantiopure synthesis is attempted .

Q. How does the stability of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine vary under different storage conditions?

Methodological Answer:

- Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via LC-MS. Azetidine rings are prone to ring-opening under acidic/humid conditions; use desiccants and inert atmospheres for long-term storage .

- Photostability : Expose to UV light (e.g., 365 nm) and monitor indene oxidation or azetidine decomposition using UV-Vis spectroscopy. Use amber vials to mitigate photo degradation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine derivatives?

Methodological Answer:

- Chiral Catalysis : Employ chiral phosphoric acids (e.g., TRIP or SPINOL-derived catalysts) to desymmetrize azetidine precursors. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- Enzymatic Resolution : Use lipases (e.g., Chromobacterium viscosum lipase) for kinetic resolution of racemic intermediates. Hydrolyze diesters selectively to isolate enantiopure monoesters, as demonstrated for structurally similar indene derivatives .

Q. How can computational modeling predict the pharmacological activity of 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine analogs?

Methodological Answer:

- Perform docking studies (e.g., AutoDock Vina) using protein targets (e.g., GPCRs or kinases) to identify binding modes. Optimize the indene-azetidine scaffold’s torsion angles for complementary interactions with active sites .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the indene) with bioactivity data (IC₅₀ values) to build predictive models. Validate with leave-one-out cross-validation (LOOCV) .

Q. How should researchers address contradictory data in azetidine ring-opening reactions during functionalization?

Methodological Answer:

- Mechanistic Profiling : Use -labeled azetidine to track ring-opening pathways (e.g., via nucleophilic attack or acid-catalyzed hydrolysis). Compare kinetics under varying pH and solvent polarities .

- Controlled Experiments : Replicate conflicting conditions (e.g., conflicting reports on pyrrolidine vs. azetidine cyclization ratios). Use substrate scope studies (Table 2 in ) to identify substituent-dependent trends (e.g., electron-donating groups favoring azetidine retention).

Q. What methods resolve ambiguities in crystallographic data for 3-(2,3-dihydro-1H-inden-5-yloxy)azetidine complexes?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals. Validate with R₁/Rw₁ metrics and difference Fourier maps .

- Disorder Modeling : For flexible azetidine moieties, apply PART/SUMP restraints to refine occupancy ratios of disordered conformers. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.